2,3-Dibromo-2,3-dimethylbutane
Description
2,3-Dibromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dibromo-2,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWZEFFWWOMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334770 | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-81-0 | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-2,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?
A1: this compound is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of this compound exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.
Q2: What spectroscopic techniques are helpful in studying the structure and behavior of this compound?
A2: Several spectroscopic methods have provided valuable insights into this molecule:
- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study this compound. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]
- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of this compound, particularly at high temperatures where it exhibits characteristics of a rotator phase. []
Q3: How does the energy barrier between the gauche and trans isomers of this compound compare to other similar molecules?
A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of this compound to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.
Q4: Has this compound been observed as a product in any chemical reactions?
A4: Yes, this compound has been identified as a product in specific reactions:
- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []
- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.
Q5: What is the significance of studying the translational molecular motion in this compound?
A5: this compound belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.
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